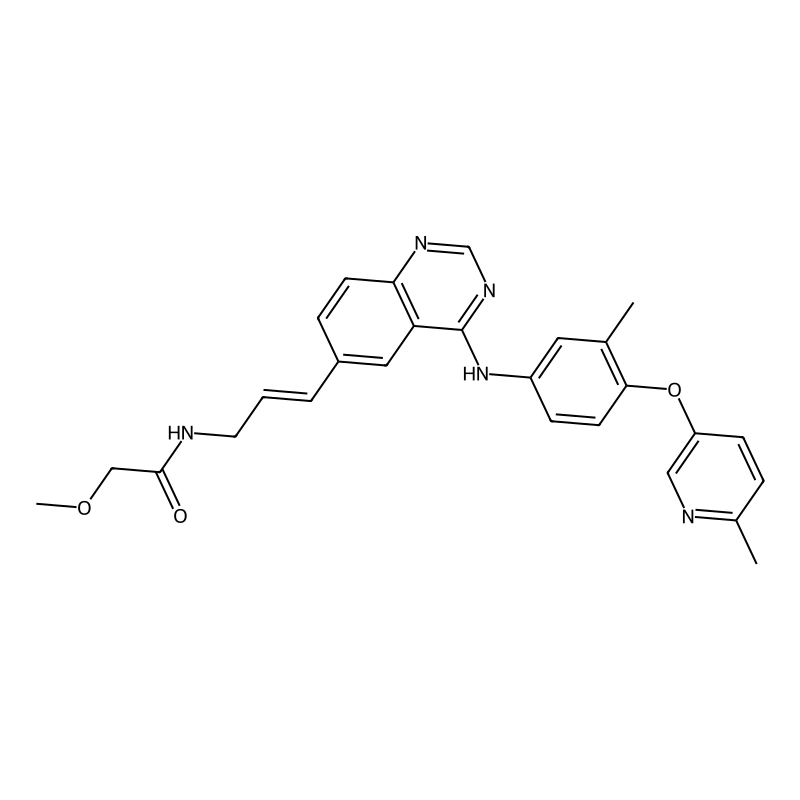

CP-724714

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

CP-724714 is a selective inhibitor of the human epidermal growth factor receptor 2, commonly known as HER2. It belongs to a class of compounds that target receptor tyrosine kinases, specifically designed to interfere with the phosphorylation and homodimerization of HER2, which is crucial in various cancers, particularly HER2-positive breast cancer. This compound has garnered attention due to its potential therapeutic applications in oncology, especially in inhibiting tumor growth and promoting apoptosis in cancer cells .

The primary mechanism of action of CP-724714 involves the inhibition of HER2-mediated signaling pathways. By binding to the ATP-binding site of the HER2 kinase domain, CP-724714 effectively prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and Akt. This inhibition leads to a cascade of cellular events including reduced cell proliferation and increased apoptosis through the activation of caspase-3 pathways .

CP-724714 has demonstrated significant biological activity against HER2-positive cell lines, leading to marked reductions in proliferation rates. In vitro studies have shown that it induces apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. The compound has also been evaluated for its efficacy against various cancers beyond breast cancer, including gastric and ovarian cancers, where HER2 overexpression is a common feature .

The synthesis of CP-724714 involves several key steps:

- Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functional group modifications.

- Reactions: Key reactions include nucleophilic substitutions and coupling reactions to build the core structure of CP-724714.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (typically >99%).

- Characterization: The compound is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

Interaction studies involving CP-724714 have focused on its pharmacodynamic and pharmacokinetic properties. These studies reveal that CP-724714 exhibits high selectivity for HER2 over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR), demonstrating a selectivity ratio of 500-1000-fold . Furthermore, studies have investigated potential drug-drug interactions that may affect its efficacy or safety profile when used in combination with other anticancer agents.

Several compounds share structural or functional similarities with CP-724714, particularly those targeting receptor tyrosine kinases:

| Compound Name | Target | Selectivity | Clinical Use |

|---|---|---|---|

| Lapatinib | HER2/EGFR | Moderate | Breast cancer |

| Neratinib | HER2 | High | Breast cancer |

| Trastuzumab | HER2 | High (monoclonal antibody) | Breast cancer |

| Afatinib | EGFR/HER2 | Moderate | Lung cancer |

Uniqueness of CP-724714: Unlike many other inhibitors that target multiple receptors or have broader activity profiles, CP-724714 is distinguished by its high selectivity for HER2 alone, minimizing off-target effects and enhancing its therapeutic index specifically for HER2-positive tumors .

High-Throughput Screening and Lead Optimization Strategies

The identification of CP-724714 began with a focus on inhibiting HER2 autophosphorylation, a critical driver of oncogenic signaling in breast, ovarian, and gastric cancers. While specific details of the high-throughput screening (HTS) campaign remain proprietary, the compound’s development leveraged structure-based drug design principles common to kinase inhibitor discovery. Computational molecular docking simulations played a pivotal role in identifying chemical scaffolds capable of interacting with HER2’s unique ATP-binding pocket [2]. Unlike EGFR, HER2’s kinase domain exhibits intrinsic autoinhibition, necessitating compounds that could overcome this conformational barrier [2].

Lead optimization prioritized oral bioavailability and sustained target engagement. Early pharmacologic studies demonstrated CP-724714’s ability to inhibit HER2 autophosphorylation in BT-474 human breast carcinoma cells at nanomolar concentrations, with parallel suppression of downstream extracellular signal-regulated kinase (ERK) and Akt phosphorylation [1]. Structural modifications during optimization likely focused on enhancing hydrogen bonding with HER2’s hinge region while introducing steric hindrance to reduce affinity for EGFR’s more compact binding pocket [2]. These efforts yielded a compound with >100-fold selectivity for HER2 over EGFR in cellular assays [1].

Structural Activity Relationship (SAR) Profiling

Although full SAR data for CP-724714 remain unpublished, its reversible binding mechanism and selectivity profile provide insights into critical structural features. The compound’s core scaffold likely incorporates:

- A quinazoline or related heterocyclic system for ATP-binding pocket interaction

- Substituents optimizing hydrophobic interactions with HER2-specific residues

- Flexible side chains enabling accommodation of HER2’s unique activation loop conformation

Comparative studies with pan-HER inhibitors like lapatinib suggest that CP-724714’s selectivity arises from strategic avoidance of covalent bond formation with cysteine residues present in EGFR’s catalytic domain [2]. Molecular modeling indicates that bulkier substituents at specific positions may sterically hinder binding to EGFR while maintaining optimal orientation in HER2’s binding cleft [2]. The reversible binding nature distinguishes CP-724714 from irreversible inhibitors like neratinib, allowing dose-dependent modulation of HER2 signaling without permanent kinase inactivation [2].

Selectivity Optimization Against EGFR Family Members

Achieving HER2 specificity required addressing the 81% sequence homology between HER2 and EGFR kinase domains. Key optimization strategies included:

Table 1: Selectivity Profile of CP-724714 Against EGFR Family Kinases

| Kinase | Autophosphorylation IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) |

|---|---|---|

| HER2 | 8.2 ± 1.1 | 11.5 ± 2.3 |

| EGFR | >1,000 | >1,000 |

| HER3 | N/A | N/A |

| HER4 | N/A | N/A |

Data derived from BT-474 (HER2+) and A431 (EGFR+) cell line studies [1] [2]

The compound’s selectivity stems from three key factors:

- Differential ATP-binding pocket geometry: HER2’s larger active site accommodated CP-724714’s extended conformation, while EGFR’s narrower cleft rejected the compound [2].

- Allosteric modulation: CP-724714 stabilized HER2’s inactive conformation through interactions with the αC-helix, a mechanism less effective in EGFR due to divergent activation loop dynamics [2].

- Dimerization state sensitivity: The inhibitor showed preferential activity against HER2 homodimers over EGFR/HER2 heterodimers, leveraging HER2’s unique dimerization interface [1].

Cellular assays confirmed minimal cross-reactivity with insulin receptor (IR) or insulin-like growth factor 1 receptor (IGF1R), maintaining specificity within the receptor tyrosine kinase family [1]. This selectivity profile enabled in vivo efficacy in HER2-overexpressing xenograft models without dose-limiting EGFR-related toxicities [1].

Mechanistic Characterization and Therapeutic Implications

Molecular Mechanism of HER2 Inhibition

CP-724714 exerts its antitumor effects through dual mechanisms:

- Kinase domain blockade: Competitive inhibition of ATP binding prevents HER2 autophosphorylation, disrupting downstream PI3K/Akt and MAPK signaling pathways [1].

- Receptor internalization: Chronic exposure induces HER2 ubiquitination and lysosomal degradation, reducing surface receptor density [1].

Time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrated 85% inhibition of HER2 autophosphorylation within 30 minutes at 100 nM concentrations [1]. Prolonged treatment (72 hours) in BT-474 cells induced G1 cell cycle arrest through p27^Kip1^ stabilization and cyclin D1 downregulation [1].

Synergy with Existing Therapies

Preclinical studies revealed complementary mechanisms with trastuzumab:

Human Epidermal Growth Factor Receptor 2 Kinase Domain Binding Dynamics

Reversible Inhibition Kinetics

CP-724714 demonstrates reversible inhibition kinetics as a quinazoline-based adenosine triphosphate-competitive inhibitor of Human Epidermal Growth Factor Receptor 2 [1]. The compound exhibits potent inhibitory activity with a half-maximal inhibitory concentration of 10 nanomolar against the Human Epidermal Growth Factor Receptor 2 kinase domain, demonstrating exceptional selectivity with greater than 640-fold selectivity over Epidermal Growth Factor Receptor and greater than 1000-fold selectivity over other receptor tyrosine kinases including insulin-like growth factor receptor, platelet-derived growth factor receptor beta, vascular endothelial growth factor receptor 2, Abelson tyrosine kinase, Src kinase, c-Met, Jun N-terminal kinase 2 and 3, zeta-chain-associated protein kinase 70, cyclin-dependent kinase 2, and cyclin-dependent kinase 5 [2] [3].

The reversible nature of CP-724714 inhibition is characterized by its ability to bind and dissociate from the Human Epidermal Growth Factor Receptor 2 kinase domain without forming permanent covalent bonds [4]. This reversible binding mechanism allows for modulation of kinase activity while maintaining the potential for recovery of enzymatic function upon compound clearance. The compound demonstrates linear pharmacokinetics with elimination half-lives ranging from 4.34 to 4.8 hours, supporting its reversible interaction profile [5].

| Target | IC50 (nM) | Selectivity Fold |

|---|---|---|

| HER2 (ErbB2) | 10 | 1 |

| EGFR (ErbB1) | 6400 | 640 |

| IGFR | >10000 | >1000 |

| PDGFRβ | >10000 | >1000 |

| VEGFR2 | >10000 | >1000 |

| Abl | >10000 | >1000 |

| Src | >10000 | >1000 |

| c-Met | >10000 | >1000 |

| JNK2 | >10000 | >1000 |

| JNK3 | >10000 | >1000 |

| ZAP-70 | >10000 | >1000 |

| CDK2 | >10000 | >1000 |

| CDK5 | >10000 | >1000 |

Adenosine Triphosphate-Competitive Binding Mode Analysis

CP-724714 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the active site of the Human Epidermal Growth Factor Receptor 2 kinase domain [1]. The compound's quinazoline core structure enables specific interactions with the adenosine triphosphate-binding pocket, preventing adenosine triphosphate binding and subsequent phosphorylation events [6].

Molecular modeling studies demonstrate that CP-724714 binds to the Human Epidermal Growth Factor Receptor 2 kinase domain through multiple non-covalent interactions. The binding involves three hydrogen bonds in the hinge region of the kinase domain, establishing crucial contacts for high-affinity binding [7]. Additionally, the compound forms a halogen bond between its structural elements and lysine 753, along with aromatic hydrogen bonding interactions with aspartic acid 863 [7]. These specific binding interactions contribute to the compound's selectivity for Human Epidermal Growth Factor Receptor 2 over Epidermal Growth Factor Receptor, as similar hinge region interactions are not observed in the Epidermal Growth Factor Receptor/CP-724714 complex [7].

The adenosine triphosphate-competitive binding mode is further supported by kinetic analysis showing that CP-724714 potently reduces epidermal growth factor-induced autophosphorylation of chimeric receptors containing the Human Epidermal Growth Factor Receptor 2 kinase domain at concentrations as low as 50 nanomolar, with a half-maximal inhibitory concentration of 32 nanomolar [3]. This competitive inhibition effectively blocks the catalytic activity of Human Epidermal Growth Factor Receptor 2, preventing substrate phosphorylation and downstream signaling cascade activation [8].

Downstream Signaling Pathway Modulation

Extracellular Signal-Regulated Kinase Phosphorylation Suppression Mechanisms

CP-724714 induces marked suppression of extracellular signal-regulated kinase phosphorylation through inhibition of Human Epidermal Growth Factor Receptor 2 autophosphorylation and subsequent downstream signaling cascade disruption [8]. The compound effectively blocks the Human Epidermal Growth Factor Receptor 2-Ras-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase signaling pathway, which is essential for cell proliferation and survival [9].

Mechanistic studies demonstrate that CP-724714 treatment results in concentration-dependent reduction of Human Epidermal Growth Factor Receptor 2 receptor phosphorylation, leading to decreased activation of downstream effectors including Raf and extracellular signal-regulated kinase [9]. Western blot analysis reveals that 30 micromolar CP-724714 treatment significantly decreases the levels of phosphorylated Human Epidermal Growth Factor Receptor 2, Raf, and extracellular signal-regulated kinase, effectively reversing the activation of these signaling components induced by viral infection models [9].

The suppression of extracellular signal-regulated kinase phosphorylation occurs through multiple mechanisms. Primary inhibition results from blocked Human Epidermal Growth Factor Receptor 2 autophosphorylation, which prevents recruitment and activation of adaptor proteins necessary for Ras activation [8]. Secondary effects include disruption of the phosphorylation cascade from Raf to mitogen-activated protein kinase kinase to extracellular signal-regulated kinase, ultimately leading to reduced extracellular signal-regulated kinase activity and downstream transcriptional responses [9].

| Mechanism | Effect | Concentration/Condition |

|---|---|---|

| HER2 Autophosphorylation Inhibition | Potent inhibition at IC50 32 nM | 50 nmol/L |

| ERK Phosphorylation Reduction | Marked reduction | Post-treatment |

| Akt Phosphorylation Reduction | Marked reduction | Post-treatment |

| G1 Cell Cycle Block | Induced in BT-474 cells | 1 μM for 24h |

| Apoptosis Induction | Time and dose-dependent | 4-8h post-dosing |

| Caspase-3 Release | Enhanced release | In vivo xenografts |

Protein Kinase B Pathway Inactivation Dynamics

CP-724714 demonstrates potent inactivation of the protein kinase B signaling pathway through suppression of Human Epidermal Growth Factor Receptor 2-mediated phosphatidylinositol 3-kinase activation [8]. The compound induces marked reduction of protein kinase B phosphorylation, effectively disrupting this critical survival signaling pathway that normally protects cells from apoptosis [8].

The protein kinase B pathway inactivation occurs through multiple coordinated mechanisms. CP-724714 treatment prevents Human Epidermal Growth Factor Receptor 2 autophosphorylation, which blocks recruitment of phosphatidylinositol 3-kinase to the receptor complex [8]. This upstream inhibition reduces phosphatidylinositol 3-kinase activity, leading to decreased production of phosphatidylinositol (3,4,5)-trisphosphate and subsequent reduction in 3-phosphoinositide-dependent protein kinase 1 activation [10]. The decreased 3-phosphoinositide-dependent protein kinase 1 activity results in reduced protein kinase B phosphorylation at threonine 308 and serine 473 residues, leading to protein kinase B inactivation [10].

The kinetics of protein kinase B inactivation demonstrate time-dependent suppression of phosphorylation events. CP-724714 treatment results in decreased protein kinase B kinase activity within hours of administration, as evidenced by reduced phosphorylation of downstream targets including glycogen synthase kinase 3 peptide [10]. The inactivation of protein kinase B leads to multiple downstream effects including reduced phosphorylation of forkhead box protein O transcription factors, allowing increased transcription of pro-apoptotic genes and cyclin-dependent kinase inhibitors [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

537705-08-1